5-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole
CAS No.: 282546-99-0
Cat. No.: VC7405900
Molecular Formula: C16H16BrNO2
Molecular Weight: 334.213
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 282546-99-0 |
|---|---|
| Molecular Formula | C16H16BrNO2 |
| Molecular Weight | 334.213 |
| IUPAC Name | 5-bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole |
| Standard InChI | InChI=1S/C16H16BrNO2/c17-12-1-2-15-13(9-12)14(10-18-15)11-3-5-16(6-4-11)19-7-8-20-16/h1-3,9-10,18H,4-8H2 |
| Standard InChI Key | ZGKVTJQGVWHCDH-UHFFFAOYSA-N |
| SMILES | C1CC2(CC=C1C3=CNC4=C3C=C(C=C4)Br)OCCO2 |
Introduction
5-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole is a complex organic compound with the molecular formula C₁₆H₁₆BrNO₂ and a molecular weight of 334.21 g/mol. It is a solid at room temperature, with a melting point ranging from 179°C to 181°C . This compound is used in various chemical and biological research applications, often requiring specialized handling due to its chemical properties.
Synthesis and Applications
The synthesis of 5-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole typically involves complex organic reactions, including bromination and spirocyclization steps. This compound is valuable in research due to its unique structure, which can be modified to create various derivatives with potential biological activities.
Safety and Handling
Handling 5-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole requires caution due to its potential hazards. It is classified with hazard codes H302, H312, and H332, indicating risks of harm if swallowed, in contact with skin, or if inhaled . Proper storage conditions, such as maintaining a dry environment at temperatures between 2°C and 8°C, are recommended to preserve its stability .
Suppliers and Availability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume